Beauvericin Exhibits Superior Cytotoxic Potency Compared to Enniatin B in Human Lymphoblastoid T-Cells
In a direct head-to-head comparison using human Jurkat T-cells, beauvericin (BEA) demonstrated significantly greater cytotoxicity than enniatin B (ENN B) [1]. BEA exhibited IC50 values ranging from 3 to 7.5 μM across 24, 48, and 72 h exposures, while ENN B at the maximum tested concentration of 15 μM only decreased cell viability by 21-29%, failing to reach an IC50 threshold [1]. Furthermore, the percentage of apoptotic/necrotic cells induced by BEA exceeded that of ENN B at 24 h, and BEA uniquely caused DNA damage as evidenced by an increased percentage of DNA in the tail (18-20% relative to control) in comet assays, whereas ENN B showed no significant genotoxic effect [1].
| Evidence Dimension | Cytotoxic potency and mechanism in human lymphoblastoid T-cells |
|---|---|
| Target Compound Data | Beauvericin (BEA): IC50 = 3 to 7.5 μM; Apoptotic/necrotic cells > ENN B at 24 h; DNA damage (18-20% DNA in tail increase) |
| Comparator Or Baseline | Enniatin B (ENN B): IC50 not reached at 15 μM; Viability decrease only 21-29% at 15 μM; No significant DNA damage |
| Quantified Difference | BEA achieves IC50 at ≤7.5 μM; ENN B fails to reach IC50 at 15 μM (≥2-fold potency difference). DNA damage exclusively observed with BEA. |
| Conditions | Human Jurkat lymphoblastoid T-cell line; 1-15 μM concentration range; 24, 48, 72 h exposure; BrdU viability assay and comet assay |
Why This Matters
This differential cytotoxic profile establishes beauvericin, not enniatin B, as the appropriate tool compound for studies requiring potent immunotoxicity or apoptosis induction in lymphoid cell models.
- [1] Manyes, L., Escrivá, L., Ruiz, M. J., & Juan-García, A. Beauvericin and enniatin B effects on a human lymphoblastoid Jurkat T-cell model. Food and Chemical Toxicology, 2018, 115, 127-135. View Source
